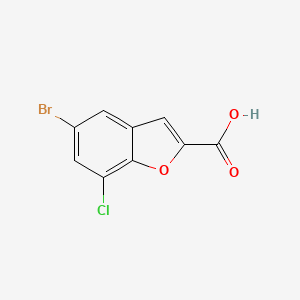

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, characterized by the presence of bromine and chlorine atoms on the benzofuran ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.

Métodos De Preparación

The synthesis of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 7-chloro-2-hydroxybenzaldehyde under basic conditions to form the benzofuran ring. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid and its derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, revealing effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzofuran derivatives have been found to exhibit cytotoxic effects against several cancer cell lines. For example, a series of chalcone compounds derived from benzofuran structures showed enhanced antitumor activity when tested against breast and prostate cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been linked to the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes. Inhibiting this enzyme may help mitigate conditions such as asthma and other allergic responses by reducing leukotriene synthesis . This property positions the compound as a potential therapeutic agent for treating inflammatory diseases.

Antimicrobial Efficacy Study

In a study evaluating the antimicrobial activity of halogenated benzofurans, this compound demonstrated significant inhibitory effects against C. albicans with a minimum inhibitory concentration (MIC) as low as 100 μg/mL . This study underscores the compound's potential as an antifungal agent.

Anticancer Research

A series of experiments focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines revealed that compounds containing the benzofuran structure exhibited enhanced anticancer activity compared to their non-substituted counterparts. Specifically, this compound was noted for its ability to induce apoptosis in prostate cancer cells .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparación Con Compuestos Similares

Similar compounds to 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid include other halogenated benzofurans such as 5-bromo-2-benzofuran-1-carboxylic acid and 7-chloro-2-benzofuran-1-carboxylic acid. These compounds share structural similarities but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The unique combination of bromine and chlorine in this compound contributes to its distinct properties and applications .

Actividad Biológica

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Benzofuran Compounds

Benzofuran compounds, including this compound, are known for their significant biological activities. They have been reported to exhibit anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The unique combination of halogen atoms in this compound contributes to its pharmacological profile and potential therapeutic applications .

Target of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various biochemical pathways, which are crucial in disease processes such as cancer and infections .

Mode of Action

The mode of action involves binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, certain benzofuran derivatives have shown strong selectivity for specific targets, enhancing their therapeutic efficacy .

Biochemical Pathways

Benzofuran derivatives can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis. The modulation of these pathways is essential for the observed anti-cancer effects .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

- Antitumor Activity : A study highlighted that this compound exhibited significant antiproliferative effects against human leukemia cell lines, with an IC50 value as low as 0.56 µM. This suggests a strong potential for development as an anti-cancer agent .

- Antibacterial Effects : Research indicated that halogenated benzofurans showed lower cytotoxicity compared to their non-halogenated counterparts while maintaining antibacterial efficacy. This property makes them suitable candidates for further development in antimicrobial therapies .

- Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in vitro, indicating its potential use as an antioxidant agent in therapeutic applications.

Propiedades

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFLHPTVWOEVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.